4-(Difluoromethyl)-2-fluoro-1-methylbenzene
Overview
Description
4-(Difluoromethyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-1-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide under acidic conditions.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents like difluoromethyl zinc reagents or difluoromethyl lithium compounds.
Radical Difluoromethylation: This method employs radical initiators such as azobisisobutyronitrile (AIBN) in the presence of difluoromethyl radicals.
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-1-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for certain proteins or enzymes . Additionally, the presence of fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-fluoro-1-methylbenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-chloro-1-methylbenzene: Contains a chlorine atom instead of a fluorine atom on the aromatic ring.
4-(Difluoromethyl)-2-fluoro-1-ethylbenzene: Has an ethyl group instead of a methyl group on the aromatic ring.
Uniqueness
4-(Difluoromethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and increased metabolic stability, which are not observed in similar compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCOWUDEBTMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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